molecular formula C16H15FN2 B6982560 2-(7-fluoro-1H-indol-4-yl)-N,N-dimethylaniline

2-(7-fluoro-1H-indol-4-yl)-N,N-dimethylaniline

Cat. No.: B6982560
M. Wt: 254.30 g/mol
InChI Key: TUKUJLUWTRKLRJ-UHFFFAOYSA-N
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Description

2-(7-fluoro-1H-indol-4-yl)-N,N-dimethylaniline is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 7th position of the indole ring and a dimethylaniline group at the 2nd position makes this compound unique and potentially useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-fluoro-1H-indol-4-yl)-N,N-dimethylaniline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis or a Bartoli indole synthesis. These methods involve the reaction of a phenylhydrazine derivative with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Dimethylaniline Group: The dimethylaniline group can be attached through a nucleophilic substitution reaction using a suitable leaving group, such as a halide or a tosylate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(7-fluoro-1H-indol-4-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halides, tosylates, or other suitable leaving groups in the presence of nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-(7-fluoro-1H-indol-4-yl)-N,N-dimethylaniline has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or cancer.

    Biological Studies: It can be used as a probe to study biological pathways involving indole derivatives and their interactions with proteins or enzymes.

    Material Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(7-fluoro-1H-indol-4-yl)-N,N-dimethylaniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the fluorine atom can enhance binding affinity and selectivity, while the dimethylaniline group can modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(7-chloro-1H-indol-4-yl)-N,N-dimethylaniline: Similar structure but with a chlorine atom instead of fluorine.

    2-(7-bromo-1H-indol-4-yl)-N,N-dimethylaniline: Similar structure but with a bromine atom instead of fluorine.

    2-(7-methyl-1H-indol-4-yl)-N,N-dimethylaniline: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(7-fluoro-1H-indol-4-yl)-N,N-dimethylaniline imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-(7-fluoro-1H-indol-4-yl)-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2/c1-19(2)15-6-4-3-5-12(15)11-7-8-14(17)16-13(11)9-10-18-16/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKUJLUWTRKLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1C2=C3C=CNC3=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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